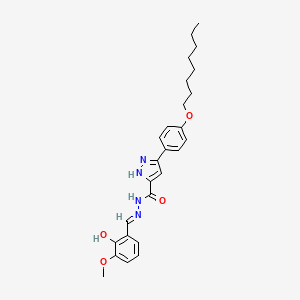

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

Description

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a hydrazide-derived compound featuring a pyrazole core substituted with a 4-(octyloxy)phenyl group and a 2-hydroxy-3-methoxybenzylidene moiety. Its structure combines aromatic, alkoxy, and hydrazide functionalities, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely follows a multi-step pathway involving condensation of hydrazide intermediates with substituted benzaldehydes, as seen in analogous compounds (e.g., ).

Properties

CAS No. |

302918-04-3 |

|---|---|

Molecular Formula |

C26H32N4O4 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C26H32N4O4/c1-3-4-5-6-7-8-16-34-21-14-12-19(13-15-21)22-17-23(29-28-22)26(32)30-27-18-20-10-9-11-24(33-2)25(20)31/h9-15,17-18,31H,3-8,16H2,1-2H3,(H,28,29)(H,30,32)/b27-18+ |

InChI Key |

NYZGUALYLUNNLL-OVVQPSECSA-N |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and pyrazole moieties, using reagents like halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry Applications

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide has been investigated for its biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance, certain derivatives demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances the antimicrobial efficacy, as noted in research focusing on pyrazole derivatives .

2. Anti-inflammatory Properties

- The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research indicates that structural modifications can lead to enhanced activity against inflammatory markers .

3. Anticancer Potential

- Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, potentially leading to new anticancer therapies . Its mechanism involves inhibiting enzyme activities critical for tumor growth.

Material Science Applications

The unique structure of this compound positions it as a promising material in electronics:

1. Organic Light Emitting Diodes (OLEDs)

- The compound's electronic properties are being explored for use in OLED technology. Its ability to form stable films with good light-emitting properties enhances the efficiency of OLED devices .

2. Organic Photovoltaics (OPVs)

- Similar to OLEDs, this compound can be utilized in OPVs due to its favorable charge transport characteristics, contributing to the development of more efficient solar cells .

Organic Synthesis Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules:

1. Versatile Synthetic Intermediate

- Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions, making it a valuable building block in organic synthesis . Researchers are investigating new methodologies that incorporate this compound into larger synthetic pathways.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Benzylidene Substituents

The benzylidene group’s substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:

Key Findings :

Role of Alkoxy Chains

The octyloxy chain at the 4-position of the phenyl group distinguishes the target compound from shorter-chain analogs:

Key Findings :

- Longer alkoxy chains (e.g., octyloxy) increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Shorter or halogenated chains (e.g., 4-methylbenzyloxy, chlorophenylmethoxy) modify electronic profiles and steric effects, influencing reactivity and bioactivity .

Spectroscopic and Computational Insights

Comparative spectroscopic and computational studies highlight substituent effects:

- IR Spectroscopy : The target compound’s carbonyl (C=O) and N-H stretches are expected near 1650–1700 cm⁻¹ and 3200–3300 cm⁻¹, respectively, similar to E-MBPC and E-MABPC .

- NMR : The 2-hydroxy-3-methoxybenzylidene group would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) and a downfield-shifted hydroxyl proton (δ ~10–12 ppm) .

- DFT Calculations : Analogous compounds show that electron-donating groups lower HOMO-LUMO gaps, enhancing charge-transfer interactions . For example, E-MABPC exhibits a HOMO-LUMO gap of 3.8 eV, compared to 4.2 eV for E-MBPC .

Biological Activity

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, biological activity, and relevant findings associated with this compound.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide. This reaction is generally performed in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is purified through recrystallization or column chromatography to achieve high purity levels .

- Molecular Formula : C26H32N4O4

- Molecular Weight : 464.6 g/mol

- CAS Number : 302918-04-3

Antimicrobial Activity

Research indicates that compounds with a pyrazole nucleus exhibit notable antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound was tested against several bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | High |

| Bacillus subtilis | High |

The compound showed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. A study focused on the inhibition of reactive oxygen species (ROS) production in neutrophils indicated that compounds similar to this compound can reduce inflammation through multiple mechanisms, including the inhibition of phosphodiesterases (PDEs). The structure-activity relationship (SAR) analyses revealed that modifications in the pyrazole scaffold significantly influenced its anti-inflammatory potency .

Case Study 1: Antibacterial Screening

In a recent screening of synthesized pyrazole derivatives, this compound was found to be among the most active compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, which is comparable to standard antibiotics used in clinical settings .

Case Study 2: Anti-inflammatory Mechanism

A comparative study involving various pyrazole derivatives showed that this compound effectively inhibited ROS production in human neutrophils by approximately 70% at a concentration of 20 µM. This suggests a strong potential for developing anti-inflammatory agents based on this compound's structure .

Q & A

Q. What are the standard synthetic pathways for preparing N'-(2-hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide?

The compound is synthesized via a multi-step protocol involving:

- Hydrazide formation : Condensation of 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux in ethanol .

- Schiff base formation : Reaction of the hydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde in a 1:1 molar ratio in methanol/1,4-dioxane with catalytic acetic acid, followed by recrystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. How is the compound characterized structurally and spectroscopically?

- Single-crystal X-ray diffraction (SCXRD) : Employ SHELXL (SHELX-2018) for structure refinement, with anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; observe characteristic signals for the hydrazone (–NH–N=CH–) and octyloxy (–O–C₈H₁₇) groups .

- FTIR : Confirm the presence of C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets (e.g., cannabinoid receptors)?

- Target selection : Use Protein Data Bank (PDB) structures (e.g., CB1 receptor: PDB 5TGZ) .

- Docking software : Autodock Vina or Schrödinger Suite with OPLS4 force field.

- Protocol :

Prepare the ligand (target compound) by optimizing geometry at B3LYP/6-31G(d) level .

Define the receptor’s active site using residues critical for ligand binding (e.g., CB1: Lys192, Ser383) .

Validate docking parameters with co-crystallized ligands (RMSD < 2.0 Å) .

Q. What computational methods are used to analyze electronic properties and reactivity?

- Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-311++G(d,p) level in gas phase .

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer and reactive sites .

- Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify nucleophilic/electrophilic regions .

- Solvent effects : Use Polarizable Continuum Model (PCM) in water/DMSO to simulate physiological conditions .

Q. How can contradictions between experimental and computational spectral data be resolved?

- Case example : Discrepancies in FTIR carbonyl stretching frequencies (experimental vs. DFT-predicted).

- Resolution steps :

Verify computational parameters (basis set, solvent model) .

Cross-validate with Raman spectroscopy to rule out experimental artifacts .

Analyze intermolecular interactions (e.g., hydrogen bonding in crystal lattice) via Hirshfeld surface analysis .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.